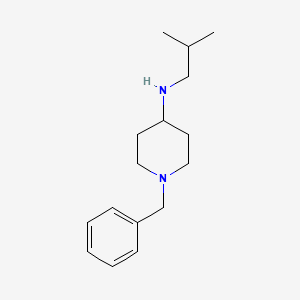

1-Benzyl-N-isobutylpiperidin-4-amine

Description

Properties

IUPAC Name |

1-benzyl-N-(2-methylpropyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-14(2)12-17-16-8-10-18(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDDRZWTWXAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method for synthesizing 1-Benzyl-N-isobutylpiperidin-4-amine involves reductive amination of 1-benzyl-4-piperidone with isobutylamine. This one-pot reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its selectivity and mild reaction conditions. The general reaction scheme is as follows:

The reaction is typically conducted in dichloroethane (DCE) or dichloromethane (DCM) at room temperature, achieving yields exceeding 80% under optimized conditions.

Table 1: Standard Reaction Conditions for Reductive Amination

Solvent and Catalytic System

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DCE facilitate imine formation while stabilizing the reducing agent. Substituting DCE with tetrahydrofuran (THF) or methanol reduces yields by 15–20%, likely due to competitive side reactions. The addition of acetic acid (AcOH) as a catalyst enhances protonation of the imine intermediate, accelerating reduction.

Stoichiometry and Additives

A molar ratio of 1:1.2 (ketone:amine) minimizes unreacted starting material while avoiding excess amine contamination. Increasing NaBH(OAc)₃ to 1.5 equivalents improves yields to 90% but necessitates careful purification to remove borate byproducts.

Alternative Synthetic Approaches

While reductive amination dominates industrial synthesis, alternative methods have been explored for specialized applications:

Borane-Mediated Reduction

In small-scale syntheses, borane-dimethyl sulfide (BH₃·SMe₂) has been used to reduce pre-formed Schiff bases. However, this method requires strict anhydrous conditions and offers no significant yield advantage over NaBH(OAc)₃.

Enzymatic Amination

Preliminary studies suggest that transaminases can catalyze the conversion of 1-benzyl-4-piperidone to its amine derivative, though yields remain suboptimal (<50%).

Purification and Characterization

Workup Procedures

Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Residual solvents are removed via rotary evaporation.

Chemical Reactions Analysis

Chemical Reactions Involving 1-Benzyl-N-isobutylpiperidin-4-amine

This compound can participate in various chemical reactions due to its functional groups. These include acid-base reactions, where the amine acts as a base, and reactions that modify its pharmacological properties or improve its solubility and stability.

Types of Reactions:

-

Acid-Base Reactions : The amine group can accept protons, acting as a base.

-

Alkylation and Acylation : The amine can undergo alkylation or acylation reactions to modify its properties.

-

Reductive Amination : This reaction is used in its synthesis but can also be applied to modify the compound further.

Analytical Techniques for Characterization

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of this compound.

Techniques Used:

-

NMR Spectroscopy : Provides detailed structural information about the compound.

-

Mass Spectrometry : Helps in determining the molecular weight and purity of the compound.

Data and Research Findings

Scientific Research Applications

Pharmacological Properties

1-Benzyl-N-isobutylpiperidin-4-amine exhibits significant pharmacological activity, particularly as a monoamine releasing agent. It has demonstrated a selective efficacy for dopamine and norepinephrine release, with studies indicating an EC50 of 109 nM for dopamine and 41.4 nM for norepinephrine . These properties suggest its potential use in treating mood disorders and conditions related to dopamine dysregulation.

Antiviral Applications

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. Research has shown that similar compounds can act as inhibitors of the H1N1 influenza virus by interfering with hemagglutinin fusion peptide interactions . This mechanism could pave the way for developing new antiviral therapies targeting influenza and potentially other viral infections.

Antifungal Activity

The compound has also been evaluated for antifungal activity, particularly against Candida spp. and Aspergillus spp. In vitro studies have identified promising candidates among piperidine derivatives that exhibit growth-inhibiting effects on these fungi . This suggests that this compound could be explored further as a novel antifungal agent.

Antimalarial Potential

Another area of interest is the antimalarial activity exhibited by certain piperidine derivatives. For example, a related compound demonstrated significant efficacy against multi-drug-resistant Plasmodium falciparum, showcasing a promising pharmacokinetic profile and the ability to overcome resistance mechanisms . This highlights the potential of piperidine derivatives in combating malaria, which remains a global health challenge.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the piperidine ring can enhance selectivity and potency against various biological targets, including receptors involved in pain modulation and mood regulation .

Case Study: Antiviral Efficacy

A study on N-benzyl 4,4-disubstituted piperidines found that these compounds effectively inhibited H1N1 virus replication in vitro, with specific binding interactions identified through computational studies . The findings suggest that further exploration of structural modifications could lead to more potent antiviral agents.

Case Study: Antifungal Activity

Research on a library of novel 4-aminopiperidines indicated that certain derivatives showed substantial antifungal activity against clinically relevant strains of Candida and Aspergillus spp. . These results underscore the potential for developing new antifungal therapies based on piperidine scaffolds.

| Application Area | Key Findings |

|---|---|

| Pharmacology | Selective dopamine/norepinephrine release; potential mood disorder treatment |

| Antiviral | Inhibition of H1N1 virus; novel binding interactions identified |

| Antifungal | Effective against Candida and Aspergillus spp.; promising candidates for further development |

| Antimalarial | Efficacy against multi-drug-resistant Plasmodium falciparum; favorable pharmacokinetics |

Mechanism of Action

The mechanism of action of 1-Benzyl-N-isobutylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an antifungal agent, it targets ergosterol biosynthesis in fungal cells, disrupting cell membrane integrity and leading to cell death . The compound’s interaction with other molecular targets and pathways is still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations:

- Functional Groups : Electron-withdrawing groups (e.g., nitro in ) or aromatic extensions (e.g., phenyl in ) alter electronic properties and binding affinities.

Physicochemical Properties

| Property | This compound | 1-Benzylpiperidin-4-amine | N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine |

|---|---|---|---|

| Physical State | Colorless oil | Not reported | Solid (inferred from SDS) |

| Molecular Weight | 246.34 | 190.29 | 333.37 |

| logP (Estimated) | ~2.4 | ~1.8 | ~1.5 (nitro group reduces lipophilicity) |

Biological Activity

1-Benzyl-N-isobutylpiperidin-4-amine is a compound that has attracted attention for its potential biological activities, particularly in the context of antifungal and receptor antagonism. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves reductive amination of N-substituted 4-piperidone derivatives with appropriate amines. The resulting compounds exhibit varying degrees of biological activity based on their structural modifications. Notably, the introduction of aliphatic groups appears to enhance antifungal properties, while specific substitutions at the piperidine nitrogen can significantly affect receptor binding affinity and selectivity.

Table 1: Summary of Structural Variations and Activity

| Compound Variant | Structure Details | Biological Activity |

|---|---|---|

| This compound | Benzyl and isobutyl substitutions | Moderate antifungal activity |

| N-Dodecyl derivative | Enhanced alkyl chain | Significant antifungal activity against Candida spp. and Aspergillus spp. |

| N-phenethyl derivative | Arylalkyl substitution | Reduced activity compared to alkyl variants |

Antifungal Properties

Research has demonstrated that this compound exhibits notable antifungal properties. In vitro assays have shown its effectiveness against various fungal strains, particularly those within the Candida and Aspergillus genera. The mechanism of action is believed to involve inhibition of key enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase, which are critical for fungal cell membrane integrity.

Case Study: In Vitro Antifungal Assays

In a study assessing the antifungal efficacy of several 4-aminopiperidine derivatives, this compound was tested against a panel of clinically relevant fungal isolates. The results indicated effective growth inhibition, particularly against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) suggesting potential for further development as an antifungal agent .

Receptor Antagonism

In addition to its antifungal activity, this compound has been explored for its potential as a small molecule antagonist at various receptors. Specifically, studies on related benzyl-piperidine derivatives have identified them as potent antagonists of CC chemokine receptors (CCR), which play a significant role in inflammatory responses.

Table 2: Receptor Binding Affinity Data

| Compound | Receptor Target | Binding Affinity (nM) |

|---|---|---|

| This compound | CCR3 | Low nanomolar range |

| N-(ureidoalkyl)-benzylpiperidine | CCR3 | Micromolar range |

These findings suggest that modifications to the piperidine structure can lead to enhanced receptor binding and functional antagonism .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-N-isobutylpiperidin-4-amine, and how is purity confirmed?

Methodological Answer: The compound is synthesized via reductive amination using 1-benzyl-4-piperidone and isobutylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. Key steps include:

- Reaction Optimization : Maintain stoichiometric ratios (e.g., 1:1.5 ketone-to-amine ratio) and anhydrous conditions to minimize side reactions .

- Purification : Column chromatography or recrystallization is used to isolate the product.

- Characterization : Confirm purity via:

- ¹H/¹³C-NMR : Peaks at δ 0.83 (d, 6H, CH₃), 1.31 (qd, 2H, CH₂), and 2.35 (d, 2H, CH₂) verify the isobutyl and piperidine moieties .

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 246 (M⁺) and fragments at m/z 91 (benzyl group) validate the structure .

- IR Spectroscopy : Absorbance at 2799 cm⁻¹ (N-H stretch) and 1467 cm⁻¹ (C-N bend) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Treat as hazardous due to limited toxicological data. Use PPE (gloves, lab coat, P95 respirator) to avoid inhalation/skin contact .

- Storage : Store at -20°C in airtight containers to prevent degradation; monitor stability over ≥5 years .

- Waste Disposal : Neutralize with dilute acid/base before disposal; avoid drainage systems .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological Answer:

- Solvent Selection : Use dichloromethane or THF to enhance reagent solubility and reduce byproducts .

- Catalyst Tuning : Replace NaBH(OAc)₃ with polymer-supported borohydrides for easier recovery and higher reproducibility.

- Reaction Monitoring : Track progress via TLC (Rf ≈ 0.5 in EtOAc/hexane) or inline FTIR to detect intermediate imine formation .

Q. How to resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:

- Dynamic NMR Experiments : Perform variable-temperature ¹H-NMR to assess conformational exchange (e.g., chair-flipping in piperidine rings). Peaks broadening at 298 K may indicate flexibility .

- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals (e.g., distinguish benzyl vs. piperidine CH₂ groups) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm assignments .

Q. What strategies are effective for impurity profiling in synthesized batches?

Methodological Answer:

- LC-MS/MS Analysis : Use reverse-phase C18 columns (0.1% formic acid in acetonitrile/water) to detect trace impurities (e.g., unreacted 1-benzyl-4-piperidone or N-alkylated byproducts) .

- Reference Standards : Cross-check against certified impurities like 4-Anilino-1-benzylpiperidine (CAS 1155-56-2), a known opioid analog contaminant .

- Stability Studies : Accelerate degradation via heat/light exposure and profile breakdown products using HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.